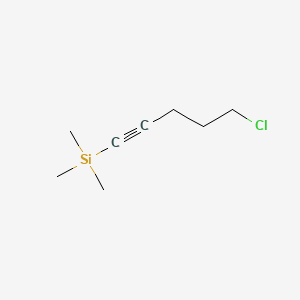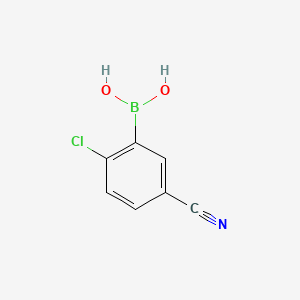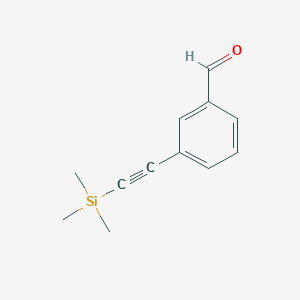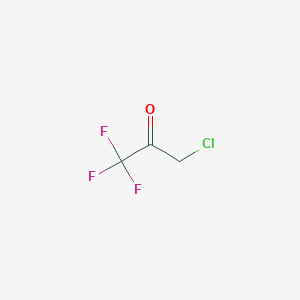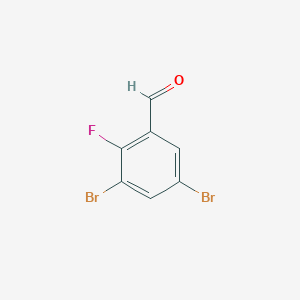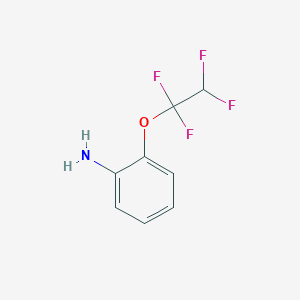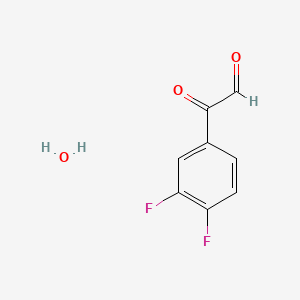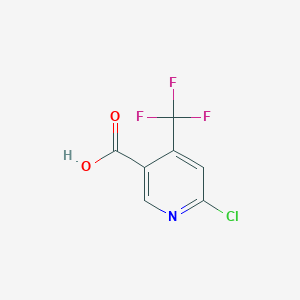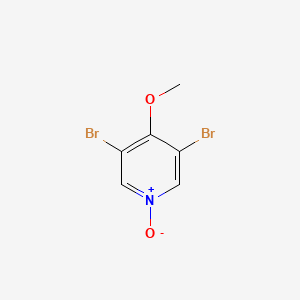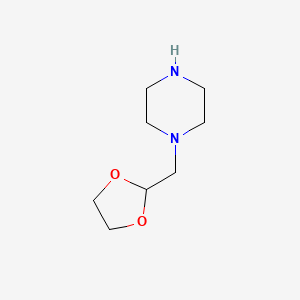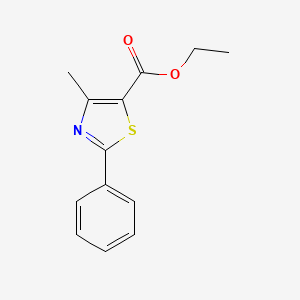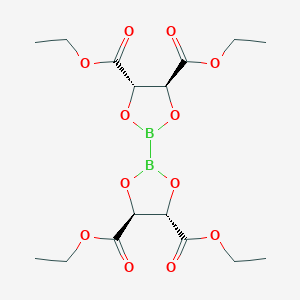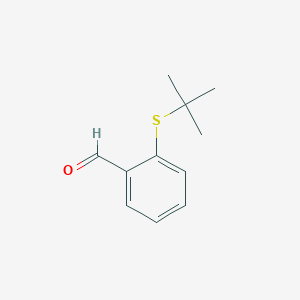
2-(Tert-Butylthio)Benzaldehyde
Overview
Description
2-(Tert-Butylthio)Benzaldehyde is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a benzaldehyde moiety substituted with a tert-butylthio group at the ortho position
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s known that benzaldehydes can elicit a unique reactivity pattern due to the crowded tert-butyl group . This suggests that 2-(Tert-Butylthio)Benzaldehyde may interact with its targets in a unique manner, potentially leading to changes in their function or activity .
Biochemical Pathways
The presence of the tert-butyl group in the molecule suggests that it might be involved in chemical transformations and could potentially influence biosynthetic and biodegradation pathways .
Pharmacokinetics
Its physical state is liquid, and it has a boiling point of 95-97° c at 01 mmHg . These properties could influence its bioavailability.
Result of Action
Given its use in proteomics research , it may have effects at the molecular level, potentially influencing protein structure or function.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules
Cellular Effects
Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
The compound is a liquid that is stored at room temperature, and it has a boiling point of 95-97° C at 0.1 mmHg . Further information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-Butylthio)Benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with tert-butylthiol. This reaction is often carried out under solvent-free conditions using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst, leading to high yields of the desired product . Another method involves the treatment of 2-chlorobenzaldehyde with tert-butyl mercaptan, followed by the addition of hydrogen bromide in water to form the disulfide derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and solvent-free conditions can enhance the yield and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-Butylthio)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(Tert-Butylthio)Benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Tert-Butylthio)Benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Mercaptobenzaldehyde: Similar structure but with a mercapto group instead of a tert-butylthio group.
2-Chlorobenzaldehyde: Precursor in the synthesis of 2-(Tert-Butylthio)Benzaldehyde.
Benzaldehyde: Parent compound without any substituents.
Uniqueness: this compound is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence the compound’s solubility, polarity, and overall reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-tert-butylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQXCBJAELTJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380294 | |
| Record name | 2-(Tert-Butylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65924-65-4 | |
| Record name | 2-(Tert-Butylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(tert-butylthio)benzaldehyde in the synthesis of 2-acetylbenzo[b]thiophene, a key intermediate for zileuton?
A1: this compound serves as a crucial intermediate in a multi-step synthesis of 2-acetylbenzo[b]thiophene. This compound is prepared by reacting 2-chlorobenzaldehyde with tert-butyl mercaptan []. Subsequent treatment with hydrobromic acid (HBr) in water forms the disulfide derivative, 2,2′-disulfanediyldibenzaldehyde. This disulfide then reacts with acetylacetone and 1-chloroacetone to yield the target molecule, 2-acetylbenzo[b]thiophene []. This synthetic route highlights the importance of this compound in accessing valuable compounds like zileuton, a known 5-lipoxygenase inhibitor.
Q2: How is this compound utilized in the field of inorganic chemistry?
A2: this compound acts as a precursor for synthesizing didentate ligands, which are then used to form complexes with palladium(II) and platinum(II) []. The presence of both sulfur from the tert-butylthio group and the aldehyde allows for the formation of stable complexes with these metal ions. This specific application highlights the versatility of this compound in coordinating with metal centers, opening possibilities for exploring its use in catalysis or materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

